3-Bromo-5-chloro-4-iodo-2-methyl-aniline
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Overview
Description
3-Bromo-5-chloro-4-iodo-2-methyl-aniline is a complex organic compound characterized by the presence of bromine, chlorine, iodine, and a methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-iodo-2-methyl-aniline typically involves multi-step organic reactions. One common approach is the halogenation of aniline derivatives. The process begins with the nitration of aniline to form nitroaniline, followed by reduction to convert the nitro group to an amino group. Subsequent halogenation steps introduce bromine, chlorine, and iodine atoms at the desired positions on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloro-4-iodo-2-methyl-aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso, nitro, or azo derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and reaction conditions involving high temperatures and pressures are employed.
Major Products Formed:
Oxidation: Nitrosoaniline, nitroaniline, and azoaniline derivatives.
Reduction: Reduced amines and other derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
3-Bromo-5-chloro-4-iodo-2-methyl-aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-5-chloro-4-iodo-2-methyl-aniline exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
3-Bromo-5-chloro-4-iodo-2-methyl-aniline is unique due to its combination of halogen atoms and the methyl group on the aniline ring. Similar compounds include:
2-Bromo-4-chloro-6-iodoaniline: Similar halogenation pattern but different position of substituents.
3-Chloro-5-bromo-2-iodoaniline: Different halogen atoms and positions.
4-Bromo-2-chloro-6-iodoaniline: Another variation in halogen positions.
Biological Activity
3-Bromo-5-chloro-4-iodo-2-methyl-aniline is a halogenated aniline compound with significant biological activities that make it a subject of interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
- IUPAC Name: 3-bromo-5-chloro-4-iodo-2-methylaniline
- CAS Number: 2940954-02-7
- Molecular Formula: C7H6BrClI
- Molecular Weight: 346.39 g/mol
- Purity: 95.00% .
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi has been documented, making it a candidate for developing new antibiotics.
2. Anticancer Potential
The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation. It acts as a selective inhibitor of the MEK kinase pathway, which is crucial in the MAPK signaling cascade associated with tumor growth and metastasis. Inhibition of this pathway can reverse the transformed phenotype of cancer cells, suggesting potential application in cancer therapy .
3. Neuroprotective Effects
Studies have suggested that halogenated anilines may have neuroprotective effects, potentially through modulation of neuronal signaling pathways. The compound's interaction with various receptors and pathways related to neuronal health is an area of ongoing research .
The biological activity of this compound can be attributed to its structural features, which allow it to interact with multiple biological targets:
- Kinase Inhibition: The compound selectively inhibits MEK1/2 kinases, preventing the phosphorylation of MAPK and thus blocking downstream signaling that leads to cell proliferation .
- Antioxidant Properties: Some studies suggest that similar compounds exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress in cells .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various halogenated anilines, including this compound. The results demonstrated significant inhibition of cell proliferation in several cancer cell lines, correlating with the compound's ability to inhibit MEK activity.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains. The findings revealed that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C7H6BrClIN |
---|---|
Molecular Weight |
346.39 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-iodo-2-methylaniline |
InChI |
InChI=1S/C7H6BrClIN/c1-3-5(11)2-4(9)7(10)6(3)8/h2H,11H2,1H3 |
InChI Key |
KFBVWDACMXJIJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1N)Cl)I)Br |
Origin of Product |
United States |
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